2,4-Difluoro-3-phenoxytoluene
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Overview
Description
2,4-Difluoro-3-phenoxytoluene is an organic compound with the molecular formula C13H10F2O It is a derivative of toluene, where two fluorine atoms are substituted at the 2 and 4 positions, and a phenoxy group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-phenoxytoluene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorotoluene and phenol.
Reaction Conditions: The phenol is first converted to its sodium salt by reacting with sodium hydroxide. This sodium phenoxide is then reacted with 2,4-difluorotoluene under nucleophilic aromatic substitution conditions.
Catalysts and Solvents: The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-phenoxytoluene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted toluenes.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-Difluoro-3-phenoxytoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-phenoxytoluene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorotoluene: Lacks the phenoxy group, making it less reactive in certain substitution reactions.
3-Phenoxytoluene: Lacks the fluorine atoms, affecting its chemical reactivity and physical properties.
2,4-Difluoroanisole: Contains a methoxy group instead of a phenoxy group, leading to different chemical behavior.
Uniqueness
2,4-Difluoro-3-phenoxytoluene is unique due to the presence of both fluorine atoms and a phenoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H10F2O |
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Molecular Weight |
220.21 g/mol |
IUPAC Name |
1,3-difluoro-4-methyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-9-7-8-11(14)13(12(9)15)16-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IVEBQHLSXLVJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC2=CC=CC=C2)F |
Origin of Product |
United States |
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